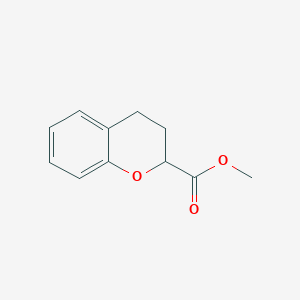

Methyl chroman-2-carboxylate

Description

BenchChem offers high-quality Methyl chroman-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl chroman-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,4-dihydro-2H-chromene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-13-11(12)10-7-6-8-4-2-3-5-9(8)14-10/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLPFQFDVPGZONF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564554 | |

| Record name | Methyl 3,4-dihydro-2H-1-benzopyran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113771-58-7 | |

| Record name | Methyl 3,4-dihydro-2H-1-benzopyran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl Chroman-2-carboxylate

Introduction

Methyl chroman-2-carboxylate is a valuable heterocyclic compound that serves as a key building block in the synthesis of a wide array of biologically active molecules and pharmaceuticals. The chroman scaffold is a privileged structure in medicinal chemistry, and derivatives of chroman-2-carboxylic acid are integral to the development of drugs such as the antihypertensive agent nebivolol and the aldose reductase inhibitor fidarestat. The stereochemistry at the C2 position is often crucial for pharmacological activity, making the enantioselective synthesis of this compound a significant area of research. This guide provides a comprehensive overview of the primary synthetic strategies, detailed experimental protocols, and comparative data for the preparation of methyl chroman-2-carboxylate, aimed at researchers and professionals in drug development.

Core Synthetic Strategies

The synthesis of methyl chroman-2-carboxylate can be achieved through several strategic approaches. The most prominent methods involve the construction of the chroman ring via intramolecular cyclization reactions or the reduction of a pre-existing chromanone ring.

Organocatalytic Intramolecular Oxa-Michael Addition

A highly effective method for the enantioselective synthesis of chroman-2-carboxylates is the organocatalytic intramolecular oxa-Michael addition. This approach involves the cyclization of a phenolic precursor that contains an α,β-unsaturated ester moiety. Chiral organic molecules, such as prolinol silyl ethers, catalyze the reaction, controlling the stereochemical outcome of the ring closure.[1][2] This method is advantageous for its operational simplicity and the ability to achieve high enantioselectivity.

Reduction of Methyl Chromanone-2-carboxylate

Another common route involves the reduction of the corresponding methyl chromanone-2-carboxylate.[3][4] This two-step approach first requires the synthesis of the chromanone, which can be prepared from 2-hydroxyacetophenones and dialkyl oxalates. The subsequent reduction of the ketone functionality at the C4 position can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., with Pd/C and H₂) or using silanes like triethylsilane (Et₃SiH) in the presence of a strong acid like trifluoroacetic acid (TFA).[3][4]

Tandem Reactions of Salicylaldehydes

The chroman framework can be constructed through tandem reactions commencing with salicylaldehydes and α,β-unsaturated compounds.[5] For the synthesis of methyl chroman-2-carboxylate, this would typically involve a reaction with methyl acrylate. These reactions can be catalyzed by acids or bases and provide a direct route to the chroman ring system.

Solid-Phase Synthesis

For the generation of libraries of chroman-2-carboxylate derivatives for high-throughput screening, solid-phase synthesis offers a robust platform.[6] The general strategy involves the immobilization of a substituted salicylaldehyde onto a resin, followed by on-resin formation of the chroman ring through a Michael addition and subsequent intramolecular cyclization. The final product is then cleaved from the solid support.[6]

Data Presentation: Comparison of Synthetic Routes

The following tables summarize quantitative data for key synthetic methodologies, providing a comparative overview of reagents, conditions, and yields.

Table 1: Synthesis of (R)-Methyl Chroman-2-carboxylates via Reduction [3]

| Starting Material | Reducing Agent(s) | Solvent(s) | Temperature | Yield |

| (R)-Methyl chromanone-2-carboxylate | 5% Pd/C, H₂, cat. HCl | MeOH | Room Temp. | N/A |

| (R)-Methyl chromanone-2-carboxylate | Et₃SiH, TFA | N/A | 55 °C | N/A |

Note: Specific yield data was not provided in the excerpt.

Table 2: Solid-Phase Synthesis of a Model Chroman-2-Carboxylate [6]

| Step | Reagents/Conditions | Purpose |

| 1. Immobilization | 2-chlorotrityl chloride resin, salicylaldehyde, DIPEA, DCM | Attachment of starting material to resin |

| 2. Chroman Ring Formation | Dimethyl malonate, NaH, THF; Heat at 50-60 °C in DMF | Michael addition and cyclization |

| 3. Cleavage | TFA/DCM (1:99 to 20:80 v/v) | Release of the final product from resin |

Experimental Protocols

Protocol 1: Synthesis of (R)-Methyl Chroman-2-carboxylate via Reduction of (R)-Methyl Chromanone-2-carboxylate[3][4]

a) Catalytic Hydrogenation:

-

To a solution of (R)-methyl chromanone-2-carboxylate in methanol (MeOH), add a catalytic amount of hydrochloric acid (HCl).

-

Add 5% Palladium on carbon (Pd/C) to the mixture.

-

Subject the reaction mixture to a hydrogen (H₂) atmosphere at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography to obtain (R)-methyl chroman-2-carboxylate.

b) Silane Reduction:

-

To a solution of (R)-methyl chromanone-2-carboxylate, add triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA).

-

Heat the reaction mixture to 55 °C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, carefully quench the reaction mixture.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by column chromatography to afford (R)-methyl chroman-2-carboxylate.

Protocol 2: Solid-Phase Synthesis of a Chroman-2-Carboxylate Derivative[6]

Step 1: Immobilization of Salicylaldehyde

-

Swell 2-chlorotrityl chloride resin in anhydrous dichloromethane (DCM).

-

In a separate flask, dissolve the desired salicylaldehyde (2.0 eq) in anhydrous DCM and add diisopropylethylamine (DIPEA) (4.0 eq).

-

Add the salicylaldehyde solution to the swollen resin and agitate at room temperature for 2-4 hours.

-

To cap any unreacted sites, add a solution of DCM/MeOH/DIPEA (17:2:1) and agitate for 30 minutes.

-

Wash the resin sequentially with DCM, dimethylformamide (DMF), and MeOH, then dry under vacuum.

Step 2: On-Resin Chroman Ring Formation

-

Swell the salicylaldehyde-functionalized resin in anhydrous tetrahydrofuran (THF).

-

In a separate flask, prepare a solution of a Michael donor (e.g., dimethyl malonate, 5.0 eq) and a base (e.g., sodium hydride, 5.0 eq) in anhydrous THF at 0 °C.

-

Add the activated Michael donor solution to the resin suspension and agitate at room temperature for 12-24 hours.

-

To facilitate intramolecular cyclization, heat the resin at 50-60 °C in DMF for 6-12 hours.

-

Wash the resin thoroughly with THF, DMF, DCM, and MeOH, then dry under vacuum.

Step 3: Cleavage of the Chroman-2-Carboxylate

-

Swell the resin-bound product in DCM.

-

Add a cleavage cocktail of TFA/DCM (e.g., 1:99 v/v).

-

Agitate the mixture for 1-2 hours.

-

Filter the resin and collect the filtrate containing the cleaved product.

-

Concentrate the filtrate to obtain the crude chroman-2-carboxylate derivative.

-

Purify by an appropriate method such as column chromatography or preparative HPLC.

Mandatory Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The synthesis of chromenes, chromanes, coumarins and related heterocycles via tandem reactions of salicylic aldehydes or salicylic imines with α,β-unsaturated compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Properties of Methyl Chroman-2-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl chroman-2-carboxylate is a heterocyclic organic compound belonging to the chroman family. The chroman scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds, including natural products like vitamin E. The presence of the carboxylate group at the 2-position provides a versatile handle for chemical modification, making it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the known chemical, physical, and biological properties of methyl chroman-2-carboxylate, along with detailed experimental protocols and an exploration of relevant biological signaling pathways.

Chemical and Physical Properties

While specific experimental data for methyl chroman-2-carboxylate is not extensively reported in publicly available literature, its properties can be inferred from data on closely related compounds and general principles of organic chemistry.

Table 1: Physicochemical Properties of Methyl Chroman-2-Carboxylate and Related Compounds

| Property | Methyl Chroman-2-Carboxylate (Predicted/Inferred) | Related Compound Data |

| IUPAC Name | methyl 3,4-dihydro-2H-1-benzopyran-2-carboxylate[1] | - |

| CAS Number | 113771-58-7[2][3] | - |

| Molecular Formula | C₁₁H₁₂O₃[2][3] | - |

| Molecular Weight | 192.21 g/mol [2] | - |

| Melting Point | Not available | Methyl 2H-chromene-3-carboxylate: 55-57 °C |

| Boiling Point | Not available | Not available |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) and poorly soluble in water. | - |

Spectroscopic Properties

Table 2: Predicted Spectroscopic Data for Methyl Chroman-2-Carboxylate

| Technique | Predicted Chemical Shifts / Bands |

| ¹H NMR | Aromatic Protons: ~6.8-7.2 ppm (multiplets, 4H)C2-H: ~4.8 ppm (triplet or doublet of doublets, 1H)Methyl Ester Protons (O-CH₃): ~3.7 ppm (singlet, 3H)C3-H₂: ~2.1-2.3 ppm (multiplet, 2H)C4-H₂: ~2.8-3.0 ppm (multiplet, 2H) |

| ¹³C NMR | Carbonyl Carbon (C=O): ~170-172 ppmAromatic Carbons: ~116-155 ppmC2 Carbon: ~75-77 ppmMethyl Ester Carbon (O-CH₃): ~52-53 ppmC3 Carbon: ~24-26 ppmC4 Carbon: ~21-23 ppm |

| Infrared (IR) | C=O Stretch (Ester): ~1735-1750 cm⁻¹C-O Stretch (Ester and Ether): ~1200-1300 cm⁻¹ and ~1000-1100 cm⁻¹Aromatic C=C Stretch: ~1450-1600 cm⁻¹Aromatic C-H Stretch: ~3000-3100 cm⁻¹Aliphatic C-H Stretch: ~2850-2960 cm⁻¹ |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 192.0786 (Expected) |

Experimental Protocols

Synthesis of Racemic Methyl Chroman-2-Carboxylate

While a specific protocol for the direct synthesis of racemic methyl chroman-2-carboxylate is not explicitly detailed in the reviewed literature, a plausible and commonly employed method would be the acid-catalyzed esterification of chroman-2-carboxylic acid. A general procedure is outlined below.

Workflow for the Synthesis of Methyl Chroman-2-Carboxylate

Caption: General synthetic workflow for methyl chroman-2-carboxylate.

Protocol:

-

Synthesis of Chroman-2-carboxylic Acid: Chroman-2-carboxylic acid can be synthesized via a Michael addition-cyclization reaction between salicylaldehyde and an acrylate, followed by hydrolysis. A detailed procedure for a related synthesis involves reacting a phenol with a γ-butyrolactone compound in the presence of a base to form an intermediate, which is then cyclized with an acid catalyst.[4]

-

Esterification:

-

To a solution of chroman-2-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl chroman-2-carboxylate.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Biological Activity and Signaling Pathways

Specific biological activity data for methyl chroman-2-carboxylate is scarce in the literature. However, the broader class of chroman-2-carboxylate esters and their derivatives have been investigated for various pharmacological activities, including anticancer, neuroprotective, and cardiovascular effects.[5]

Anticancer Activity

Chroman-2-carboxylate derivatives have shown potential as anticancer agents by inducing apoptosis and causing cell cycle arrest in various cancer cell lines.[5][6] The cytotoxic effects are often evaluated using the MTT assay.[5][6]

Proposed Signaling Pathway for Anticancer Activity

The anticancer activity of chroman derivatives is thought to be mediated, in part, through the intrinsic apoptosis pathway. This involves the disruption of mitochondrial integrity and the activation of a caspase cascade.

Caption: Simplified intrinsic apoptosis pathway induced by chroman derivatives.[5]

Experimental Protocol: MTT Assay for Cytotoxicity [5][6]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., methyl chroman-2-carboxylate) and incubate for a specified period (e.g., 48 or 72 hours).[5][6]

-

MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[5]

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[5][6]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[6]

Neuroprotective Activity

Chroman-2-carboxylate derivatives have also been explored for their neuroprotective effects, particularly in models of glutamate-induced excitotoxicity.[5] This process involves the overactivation of glutamate receptors, leading to excessive calcium influx and subsequent neuronal damage.

Proposed Signaling Pathway for Neuroprotection

Neuroprotective chroman derivatives may act by inhibiting glutamate receptor activation or by scavenging reactive oxygen species (ROS) generated during excitotoxicity.

Caption: Proposed mechanism of neuroprotection by chroman derivatives.[5]

Experimental Protocol: Neuroprotection Assay [5]

-

Neuronal Cell Culture: Culture primary neurons or a neuronal cell line in an appropriate medium.[5]

-

Compound Pre-treatment: Pre-treat the cells with different concentrations of the test compound for 1-2 hours.[5]

-

Glutamate Challenge: Expose the cells to a toxic concentration of glutamate (e.g., 5-10 mM) for 24 hours.[5]

-

Viability Assessment: Assess cell viability using the MTT assay or by measuring the release of lactate dehydrogenase (LDH).[5]

Cardiovascular Effects

Certain chroman and coumarin derivatives have been shown to induce vasorelaxation, suggesting potential applications in treating hypertension.[5] This effect is often mediated through the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.

Signaling Pathway for Vasorelaxation

Caption: The nitric oxide/cGMP signaling pathway in vasorelaxation.[5]

Experimental Protocol: Vasorelaxation Assay [5]

-

Tissue Preparation: Isolate aortic rings from a suitable animal model (e.g., rat) and mount them in an organ bath containing a physiological salt solution.

-

Pre-contraction: Induce a sustained contraction of the aortic rings with a vasoconstrictor like phenylephrine.[5]

-

Compound Addition: Add cumulative concentrations of the test compound to the organ bath.[5]

-

Measurement of Relaxation: Record the changes in isometric tension to measure the degree of vasorelaxation.[5]

-

Data Analysis: Construct a concentration-response curve to determine the EC₅₀ value (the concentration that produces 50% of the maximal relaxation).[5]

Conclusion

Methyl chroman-2-carboxylate serves as a valuable building block in synthetic and medicinal chemistry. While specific data on its biological activity are limited, the broader class of chroman-2-carboxylate esters demonstrates promising pharmacological potential, particularly in the areas of cancer, neurodegenerative diseases, and cardiovascular disorders. Further research is warranted to fully elucidate the specific properties and therapeutic potential of methyl chroman-2-carboxylate and its derivatives. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and conduct such investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Methyl chroman-2-carboxylate - Lead Sciences [lead-sciences.com]

- 4. experts.umn.edu [experts.umn.edu]

- 5. benchchem.com [benchchem.com]

- 6. In Silico and in Vitro Studies of Fluorinated Chroman-2-Carboxilic Acid Derivatives as an Anti-tubercular Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of the Chroman-2-Carboxylate Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chroman-2-carboxylate core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. While direct biological data on the parent molecule, methyl chroman-2-carboxylate, is limited, numerous derivatives have demonstrated potent and varied biological activities. This technical guide consolidates the existing knowledge on the biological potential of the chroman-2-carboxylate framework, with a particular focus on its emerging role in oncology as an inhibitor of acetyl-CoA carboxylase (ACC). We provide a comprehensive overview of the quantitative data for key derivatives, detailed experimental protocols for assessing biological activity, and a depiction of the relevant signaling pathways. This document serves as a foundational resource for researchers engaged in the exploration and development of novel therapeutics based on the chroman-2-carboxylate scaffold.

Introduction: The Chroman-2-Carboxylate Scaffold

Chroman, a bicyclic ether, is a core structural motif found in a variety of natural products and synthetic compounds exhibiting a wide spectrum of biological activities. The derivatization of this scaffold at the 2-position with a carboxylate group, particularly a methyl ester, yields methyl chroman-2-carboxylate. This seemingly simple molecule serves as a versatile building block in the synthesis of more complex and biologically active compounds. While extensive research has been conducted on substituted chroman-2-carboxylates, the parent compound itself remains relatively understudied in terms of its biological profile.

A study on the closely related ethyl chroman-2-carboxylate revealed no significant hypocholesterolemic activity and only marginal hypotriglyceridemic activity in a Triton WR-1339-induced hyperlipidemic rat model[1]. This suggests that the unsubstituted chroman-2-carboxylate core may possess weak intrinsic activity that can be significantly enhanced through strategic substitution. Indeed, the introduction of various functionalities onto the chroman ring has led to the discovery of potent agents with anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity: Targeting Acetyl-CoA Carboxylase

A particularly promising area of research for chroman-2-carboxylate derivatives is in the field of oncology, specifically as inhibitors of acetyl-CoA carboxylase (ACC). ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in de novo fatty acid synthesis.[2] Cancer cells often exhibit upregulated fatty acid synthesis to meet the demands of rapid proliferation and membrane biogenesis, making ACC a compelling target for cancer therapy.

Quantitative Data for Chroman-2-Carboxylate Derivatives as ACC Inhibitors

While specific data for methyl chroman-2-carboxylate is unavailable, a study on novel chroman derivatives has demonstrated potent ACC inhibition and anticancer activity. The data for a lead compound from this study, designated as Compound 4s , is summarized below.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| Compound 4s | ACC1 | Binding Activity | 98.06 | [2] |

| Compound 4s | ACC2 | Binding Activity | 29.43 | [2] |

Table 1: ACC Inhibitory Activity of a Representative Chroman Derivative.

In Vitro Anticancer Activity of Chroman-2-Carboxylate Derivatives

The inhibition of ACC by chroman derivatives translates to potent anti-proliferative activity against various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Compound 4s | A549 | Non-small cell lung cancer | 0.578 | [2] |

| Compound 4s | H1975 | Non-small cell lung cancer | 1.005 | [2] |

| Compound 4s | HCT116 | Colorectal carcinoma | 0.680 | [2] |

| Compound 4s | BGC-823 | Gastric carcinoma | 1.406 | [2] |

Table 2: In Vitro Cytotoxicity of a Representative Chroman Derivative.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological evaluation of chroman-2-carboxylate derivatives.

Acetyl-CoA Carboxylase (ACC) Inhibition Assay

This protocol is based on the detection of ADP produced during the ACC-catalyzed reaction.

Materials:

-

Recombinant human ACC1 or ACC2 enzyme

-

Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 2 mM DTT, 0.01% Tween-20

-

Substrates: Acetyl-CoA, ATP, Sodium Bicarbonate (NaHCO₃)

-

Test Compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well white plates

Procedure:

-

Prepare the ACC enzyme solution in cold assay buffer.

-

Add 2.5 µL of the test compound solution at various concentrations to the wells of a 384-well plate. For the control, add 2.5 µL of DMSO.

-

Add 2.5 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature.

-

Prepare the substrate mix containing acetyl-CoA, ATP, and NaHCO₃ in assay buffer.

-

Initiate the enzymatic reaction by adding 5 µL of the substrate mix to each well.

-

Incubate the plate for 60 minutes at 37°C.

-

Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, HCT116)

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Test Compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

After 24 hours, remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The primary mechanism by which anticancer chroman derivatives exert their effect is through the inhibition of ACC, leading to the disruption of fatty acid synthesis. This has several downstream consequences for cancer cells.

Figure 1: ACC Signaling Pathway and Inhibition by Chroman Derivatives.

The inhibition of ACC by chroman-2-carboxylate derivatives leads to a depletion of malonyl-CoA, thereby halting de novo fatty acid synthesis. This disruption of lipid metabolism in cancer cells results in the inhibition of membrane formation and the production of essential signaling molecules, ultimately leading to cell cycle arrest and apoptosis.

Figure 2: Experimental Workflow for Evaluating Chroman-2-carboxylate Derivatives.

Conclusion and Future Directions

The chroman-2-carboxylate scaffold represents a promising starting point for the development of novel therapeutic agents. While the parent molecule, methyl chroman-2-carboxylate, has not demonstrated significant biological activity in the limited studies available, its derivatives have shown considerable potential, particularly as anticancer agents through the inhibition of acetyl-CoA carboxylase. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to build upon.

Future research should focus on:

-

Systematic Structure-Activity Relationship (SAR) studies: To elucidate the key structural features required for potent and selective inhibition of ACC and other biological targets.

-

Exploration of other therapeutic areas: Given the diverse activities of chroman derivatives, their potential in treating inflammatory, metabolic, and infectious diseases warrants further investigation.

-

In vivo efficacy and pharmacokinetic studies: To translate the promising in vitro results of lead compounds into preclinical and clinical development.

By leveraging the versatility of the chroman-2-carboxylate scaffold, the scientific community can continue to unlock new avenues for the discovery of innovative and effective medicines.

References

Synthesis of Methyl Chroman-2-Carboxylate Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis of methyl chroman-2-carboxylate derivatives, valuable scaffolds in medicinal chemistry and drug discovery. The chroman moiety is a privileged structure found in a wide array of biologically active compounds, and its derivatives are actively investigated for their potential as anticancer, neuroprotective, and cardiovascular agents.[1][2] This document details key synthetic strategies, providing step-by-step experimental protocols, comparative quantitative data, and visualizations of synthetic workflows and relevant biological signaling pathways.

Core Synthetic Strategies

The synthesis of enantiomerically pure methyl chroman-2-carboxylate derivatives is a key focus in medicinal chemistry. The primary strategies to achieve this include organocatalytic intramolecular oxa-Michael addition, transition-metal catalyzed asymmetric cyclization, and enzymatic kinetic resolution.[3] For the generation of compound libraries for high-throughput screening, solid-phase synthesis offers a streamlined and automatable approach.[4]

Organocatalytic Intramolecular Oxa-Michael Addition

This elegant approach utilizes small chiral organic molecules to catalyze the enantioselective cyclization of a phenolic precursor containing an α,β-unsaturated ester. Cinchona alkaloid-based catalysts are frequently employed to control the stereochemistry of the ring-closing reaction.[5]

Transition-Metal Catalyzed Asymmetric Cyclization

Chiral complexes of transition metals, most notably palladium, are effective catalysts for the enantioselective formation of the chroman ring from suitable acyclic precursors.[3][6] These methods often involve the use of specialized chiral ligands to induce asymmetry.

Enzymatic Kinetic Resolution

This biocatalytic method involves the selective reaction of one enantiomer from a racemic mixture of methyl chroman-2-carboxylate or its precursor, catalyzed by an enzyme, typically a lipase.[3][7] This process leaves the unreacted enantiomer in high enantiomeric excess.

Solid-Phase Synthesis for Library Generation

Solid-phase synthesis (SPS) is a powerful technique for the rapid generation of libraries of chroman-2-carboxylate derivatives for drug discovery.[4] The general strategy involves immobilizing a salicylaldehyde derivative on a solid support, followed by on-resin construction of the chroman ring and subsequent cleavage to release the final product.[4]

Quantitative Data Comparison

The following tables summarize representative quantitative data for the different synthetic methodologies, allowing for a direct comparison of their efficiency and stereoselectivity.

| Method | Catalyst/Enzyme | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Organocatalytic Oxa-Michael Addition | Cinchona-alkaloid-urea | Phenol with (E)-α,β-unsaturated ketone | 70-98 | 96-98 | [5] |

| Transition-Metal Catalysis | Pd(OAc)2/XantPhos | 3-Iodochromone and amine | 40-92 | N/A (for carboxamides) | [6] |

| Enzymatic Kinetic Resolution (Hydrolysis) | Candida antarctica Lipase B (Novozym 435) | Racemic ethyl chroman-2-carboxylate | ~50 (for each enantiomer) | >99 | [3][7] |

| Enzymatic Kinetic Resolution (Transesterification) | Pseudomonas fluorescens lipase | Racemic ethyl chroman-2-carboxylate | ~50 (for each enantiomer) | >90 | [7] |

Experimental Protocols

Protocol 1: Organocatalytic Intramolecular Oxy-Michael Addition

This protocol describes the synthesis of a chiral 2-substituted chroman using a Cinchona-alkaloid-urea catalyst.[5]

Materials:

-

Phenol substrate with an (E)-α,β-unsaturated ketone moiety

-

Cinchona-alkaloid-urea catalyst (10 mol%)

-

Toluene

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a reaction tube, dissolve the phenol substrate (0.1 mmol) and the Cinchona-alkaloid-urea catalyst (0.01 mmol, 10 mol%) in 1.0 mL of toluene.[5]

-

Stir the reaction mixture at room temperature.[5]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).[5]

-

Upon completion, concentrate the reaction mixture in vacuo.[5]

-

Purify the residue by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired enantiomerically enriched chroman derivative.[5]

Protocol 2: Palladium-Catalyzed Aminocarbonylation

This protocol outlines the synthesis of chromone-3-carboxamides from 3-iodochromone. While not a direct synthesis of methyl chroman-2-carboxylate, it is a relevant transition-metal catalyzed method for functionalizing the chroman scaffold.[6]

Materials:

-

3-Iodochromone (0.5 mmol)

-

Secondary amine (e.g., N,O-dimethylhydroxylamine hydrochloride, 0.55 mmol)

-

Pd(OAc)₂ (0.025 mmol)

-

XantPhos (0.025 mmol)

-

Et₃N (0.5 mL)

-

Dry DMF (10 mL)

-

Carbon monoxide (1 bar)

-

Silica gel for column chromatography

Procedure:

-

To a reaction vessel, add 3-iodochromone (0.5 mmol), the secondary amine (0.55 mmol), Pd(OAc)₂ (0.025 mmol), and XantPhos (0.025 mmol).[8]

-

Add dry DMF (10 mL) and Et₃N (0.5 mL).[8]

-

Pressurize the vessel with carbon monoxide (1 bar) and stir the reaction mixture at 50 °C.[8]

-

Monitor the reaction progress by GC-MS and ¹H NMR.[6]

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.[6]

-

Purify the crude product by flash column chromatography on silica gel to yield the corresponding chromone-3-carboxamide.[6]

Protocol 3: Enzymatic Kinetic Resolution via Hydrolysis

This protocol describes the kinetic resolution of racemic ethyl chroman-2-carboxylate using a lipase.[7]

Materials:

-

Racemic ethyl chroman-2-carboxylate (1 mmol)

-

Lipase (e.g., from Candida rugosa, 50-100 mg)

-

Phosphate buffer (pH 7.0, 20 mL)

-

Toluene (10 mL)

-

Ethyl acetate

-

1 M HCl

-

Anhydrous magnesium sulfate

-

Chiral HPLC system for analysis

Procedure:

-

In a round-bottom flask, dissolve racemic ethyl chroman-2-carboxylate (1 mmol) in a mixture of phosphate buffer (20 mL) and toluene (10 mL).[7]

-

Add the selected lipase (50-100 mg).[7]

-

Stir the mixture at a controlled temperature (e.g., 30-40 °C).[7]

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing by chiral HPLC to determine the conversion and enantiomeric excess of the substrate and product.[7]

-

Stop the reaction at approximately 50% conversion.[3]

-

Separate the organic and aqueous layers. The unreacted ester remains in the organic layer.[7]

-

Wash the organic layer with a sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and evaporate the solvent to isolate the unreacted enantiomerically enriched ester.[7]

-

Acidify the aqueous layer with 1 M HCl to protonate the carboxylate, then extract the resulting carboxylic acid with ethyl acetate.[7]

-

Dry the organic extract over anhydrous magnesium sulfate and evaporate the solvent to obtain the enantiomerically enriched carboxylic acid.[7]

Protocol 4: Solid-Phase Synthesis of a Chroman-2-Carboxylate Library

This protocol provides a general workflow for the solid-phase synthesis of chroman-2-carboxylate derivatives.[4]

Materials:

-

2-Chlorotrityl chloride resin

-

Substituted salicylaldehyde (2.0 eq)

-

DIPEA (4.0 eq)

-

Anhydrous DCM

-

DCM/MeOH/DIPEA (17:2:1) for capping

-

Anhydrous THF

-

Michael donor (e.g., dimethyl malonate, 5.0 eq)

-

Base (e.g., NaH, 5.0 eq)

-

Cleavage cocktail (e.g., TFA/DCM)

-

LC-MS for analysis

Procedure:

-

Immobilization:

-

Swell 2-chlorotrityl chloride resin in anhydrous DCM.[4]

-

In a separate flask, dissolve the desired salicylaldehyde and DIPEA in anhydrous DCM.[4]

-

Add the salicylaldehyde solution to the resin and agitate.[4]

-

Cap any unreacted chlorotrityl groups with a DCM/MeOH/DIPEA solution.[4]

-

Wash the resin sequentially with DCM, DMF, and MeOH, then dry under vacuum.[4]

-

-

On-Resin Chroman Ring Formation:

-

Swell the salicylaldehyde-functionalized resin in anhydrous THF.[4]

-

In a separate flask, prepare a solution of the Michael donor and a base in anhydrous THF.[4]

-

Add the activated Michael donor solution to the resin suspension and agitate.[4]

-

Promote intramolecular cyclization by heating the resin in a suitable solvent (e.g., DMF).[4]

-

Wash the resin thoroughly and dry under vacuum.[4]

-

-

Cleavage:

Visualizations

Synthetic Workflows

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of Methyl Chroman-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl chroman-2-carboxylate is a heterocyclic organic compound belonging to the chroman family. The chroman scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds, including natural products and synthetic drugs. As a methyl ester derivative of chroman-2-carboxylic acid, this molecule serves as a key intermediate in the synthesis of more complex pharmaceutical agents. Its physicochemical properties are fundamental to understanding its reactivity, formulation, and behavior in biological systems. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of Methyl chroman-2-carboxylate, detailed experimental protocols for its synthesis and analysis, and a summary of the biological activities associated with the broader class of chroman-2-carboxylates.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl chroman-2-carboxylate is presented below. It is important to note that while some properties are derived from experimental data, others are computationally predicted due to the limited availability of published experimental values for this specific compound. Predicted values are clearly indicated.

| Property | Value | Source |

| IUPAC Name | methyl chromane-2-carboxylate | AiFChem[1] |

| Synonyms | methyl 3,4-dihydro-2H-chromene-2-carboxylate, Chroman-2-carboxylic acid methyl ester | AiFChem[1] |

| CAS Number | 113771-58-7 | AiFChem[1] |

| Molecular Formula | C₁₁H₁₂O₃ | AiFChem[1] |

| Molecular Weight | 192.21 g/mol | AiFChem[1] |

| Appearance | Colorless oil (Predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | 295.8 ± 25.0 °C (Predicted) | N/A |

| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, acetone). Limited solubility in water.[2][3] | Predicted |

| pKa | ~12.5 (Predicted, for the most acidic proton) | N/A |

| logP | 2.1 ± 0.4 (Predicted) | N/A |

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of Methyl chroman-2-carboxylate. These protocols are based on established procedures for analogous chroman derivatives.

Synthesis of Methyl Chroman-2-carboxylate

A common route for the synthesis of chroman-2-carboxylates involves the intramolecular oxa-Michael addition of a salicylaldehyde derivative. The following protocol is a representative method.

Protocol 1: Synthesis via Intramolecular Oxa-Michael Addition

-

Step 1: Synthesis of (E)-methyl 3-(2-hydroxyphenyl)acrylate.

-

To a solution of salicylaldehyde (1.0 eq) in an appropriate solvent such as methanol, add methyl acrylate (1.2 eq) and a catalytic amount of a base (e.g., 1,4-diazabicyclo[2.2.2]octane, DABCO).

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction with a mild acid and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (E)-methyl 3-(2-hydroxyphenyl)acrylate.

-

-

Step 2: Reductive Cyclization to Methyl Chroman-2-carboxylate.

-

Dissolve the (E)-methyl 3-(2-hydroxyphenyl)acrylate (1.0 eq) in a suitable solvent like methanol.

-

Add a catalyst, such as 5% Palladium on carbon (Pd/C), and a catalytic amount of hydrochloric acid.[4]

-

Subject the mixture to hydrogenation (H₂) at room temperature and atmospheric pressure.[4]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure Methyl chroman-2-carboxylate.

-

Spectroscopic Analysis

The structural confirmation of the synthesized Methyl chroman-2-carboxylate is achieved through various spectroscopic techniques.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Predicted ¹H NMR (CDCl₃, 400 MHz): δ 7.10-6.80 (m, 4H, Ar-H), 4.85 (dd, 1H, J = 8.0, 4.0 Hz, O-CH-), 3.75 (s, 3H, O-CH₃), 2.95 (m, 2H, Ar-CH₂-), 2.20 (m, 2H, -CH₂-CH).

-

-

¹³C NMR Spectroscopy:

-

Acquire the ¹³C NMR spectrum on the same instrument.

-

Predicted ¹³C NMR (CDCl₃, 101 MHz): δ 172.0 (C=O), 154.5 (Ar-C-O), 129.0 (Ar-CH), 127.5 (Ar-CH), 121.0 (Ar-C), 120.5 (Ar-CH), 117.0 (Ar-CH), 75.0 (O-CH), 52.5 (O-CH₃), 25.0 (Ar-CH₂), 24.0 (-CH₂-).

-

Protocol 3: Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent like methanol or acetonitrile.

-

Analysis:

-

Introduce the sample into a mass spectrometer, typically using Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Expected Fragmentation (EI): The molecular ion peak [M]⁺ at m/z 192 should be observed. Key fragments would likely arise from the loss of the methoxy group (-OCH₃, m/z 161) and the carbomethoxy group (-COOCH₃, m/z 133). Another significant fragmentation pathway could be a retro-Diels-Alder reaction of the chroman ring.[5][6]

-

Protocol 4: Infrared (IR) Spectroscopy

-

Sample Preparation: The IR spectrum can be obtained from a neat thin film of the oily product between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

-

Analysis:

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Characteristic Absorptions:

-

C=O stretch (ester): A strong, sharp peak is expected around 1735-1750 cm⁻¹.

-

C-O stretch (ester and ether): Strong absorptions are expected in the 1250-1000 cm⁻¹ region.

-

C-H stretch (aromatic and aliphatic): Peaks will be observed in the 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (aliphatic) regions.

-

C=C stretch (aromatic): Peaks are expected in the 1600-1450 cm⁻¹ region.

-

-

Biological and Pharmacological Context

While specific biological activity data for Methyl chroman-2-carboxylate is not extensively documented, the broader class of chroman-2-carboxylate esters and related chromanones have demonstrated a wide range of pharmacological properties.[7] These compounds are of significant interest in drug discovery.

Anticancer Activity: Several chroman-2-carboxylate derivatives have been investigated for their potential as anticancer agents.[5] They have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[5] The mechanism of action is often attributed to the inhibition of key cellular enzymes or interference with signaling pathways crucial for cancer cell survival.

Neuroprotective Effects: The chroman scaffold is a core component of Trolox, a water-soluble analog of vitamin E known for its antioxidant properties. Consequently, various chroman derivatives have been explored for their neuroprotective effects, particularly in models of oxidative stress-induced neuronal damage.[5]

Cardiovascular Properties: Certain chroman derivatives have exhibited cardiovascular effects, including vasorelaxant properties, suggesting their potential for the development of antihypertensive agents.[8]

It is crucial to note that the biological activity is often highly dependent on the specific substitution pattern on the chroman ring and the nature of the ester group. Therefore, while the chroman-2-carboxylate scaffold is a promising starting point, further derivatization and biological evaluation of Methyl chroman-2-carboxylate are necessary to determine its specific pharmacological profile.

Mandatory Visualizations

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and analysis of Methyl chroman-2-carboxylate.

Caption: A generalized workflow for the synthesis of Methyl chroman-2-carboxylate.

Caption: Workflow for the structural analysis of Methyl chroman-2-carboxylate.

References

- 1. Tools-Computational Pharmaceutics Group [computpharm.org]

- 2. benchchem.com [benchchem.com]

- 3. High-Throughput Non-targeted Chemical Structure Identification Using Gas-Phase Infrared Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Mechanism of Action of Methyl Chroman-2-carboxylate and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl chroman-2-carboxylate and its structural analogs represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the core mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. The primary biological activities discussed herein include anticancer, neuroprotective, and antioxidant effects. This document is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the chroman scaffold.

Anticancer Activity: Induction of Apoptosis and Enzyme Inhibition

Derivatives of methyl chroman-2-carboxylate have demonstrated significant potential as anticancer agents, primarily through the induction of programmed cell death (apoptosis) and the inhibition of key enzymes involved in cancer cell proliferation.

Mechanism of Action: Apoptosis Induction

The primary anticancer mechanism of action for many chroman derivatives is the induction of the intrinsic apoptosis pathway. This process is initiated by cellular stress, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors. Key molecular events include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, leading to the systematic dismantling of the cell.[1]

Signaling Pathway: Intrinsic Apoptosis

Caption: Intrinsic apoptosis pathway induced by chroman-2-carboxylate derivatives.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of various chroman-2-carboxylate derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values are summarized below. Lower values indicate greater potency.

| Compound ID/Name | Cancer Cell Line | Activity Metric | Value (µM) |

| Chroman derivative 6i | MCF-7 (Breast) | GI50 | 34.7 |

| Chromone-2-carboxamide 15 | MDA-MB-231 (Triple-negative breast) | GI50 | 14.8 |

| Chroman carboxamide analog 5k | MCF-7 (Breast) | GI50 | 40.9 |

| Chroman carboxamide analog 5l | MCF-7 (Breast) | GI50 | 41.1 |

| HHC (a chroman derivative) | A2058 (Melanoma) | IC50 | 0.34 |

| HHC (a chroman derivative) | MM200 (Melanoma) | IC50 | 0.66 |

| Compound 3d | MCF-7 (Breast) | IC50 | 43.4 |

| Compound 4d | MCF-7 (Breast) | IC50 | 39.0 |

| Compound 3d | MDA-MB-231 (Triple-negative breast) | IC50 | 35.9 |

| Compound 4d | MDA-MB-231 (Triple-negative breast) | IC50 | 35.1 |

| Compound 4 | HL60 (Leukemia) | IC50 | 8.09 |

| Compound 4 | MCF-7 (Breast) | IC50 | 3.26 |

| Compound 4 | A549 (Lung) | IC50 | 9.34 |

Note: The data presented is for a range of chroman derivatives, and direct comparisons should be made with caution due to variations in experimental conditions between studies.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

-

96-well microtiter plates

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Methyl chroman-2-carboxylate derivative (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[2]

-

Compound Treatment: Prepare serial dilutions of the methyl chroman-2-carboxylate derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only). Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[2]

-

MTT Addition: After the incubation period, carefully remove the medium and add 50 µL of fresh medium and 50 µL of MTT solution to each well. Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[2]

-

Formazan Solubilization: After the incubation with MTT, carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.[3]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

-

Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.

Experimental Workflow: MTT Assay

Caption: Workflow for determining cytotoxicity using the MTT assay.

Mechanism of Action: Acetyl-CoA Carboxylase (ACC) Inhibition

Another significant anticancer mechanism of some chroman derivatives is the inhibition of acetyl-CoA carboxylases (ACC1 and ACC2). ACCs are rate-limiting enzymes in de novo fatty acid synthesis, a pathway that is often upregulated in cancer cells to meet the high demand for lipids for membrane formation and signaling molecules. By inhibiting ACC, these compounds can disrupt cancer cell metabolism and proliferation.

Quantitative Data: ACC Inhibition

| Compound ID/Name | Target | Activity Metric | Value (nM) |

| MK-4074 | ACC1 | IC50 | ~3 |

| MK-4074 | ACC2 | IC50 | ~3 |

| CP-640186 | ACC1/ACC2 | IC50 | ~60 |

Experimental Protocol: In Vitro ACC Inhibition Assay

This protocol describes a common method to assess the inhibitory activity of compounds against ACC enzymes. The assay measures the production of ADP, a byproduct of the ACC-catalyzed reaction.

Materials:

-

Purified recombinant ACC1 or ACC2 enzyme

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

ATP

-

Acetyl-CoA

-

Sodium bicarbonate

-

Test compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (or similar ADP detection system)

-

White, opaque 96-well plates

-

Microplate reader capable of measuring luminescence

Procedure:

-

Reagent Preparation: Prepare all reagents in the assay buffer. Prepare serial dilutions of the test compound in DMSO.

-

Reaction Setup: In a 96-well plate, add the assay buffer, ATP, acetyl-CoA, and sodium bicarbonate.

-

Inhibitor Addition: Add a small volume of the diluted test compound or DMSO (for control) to the appropriate wells.

-

Enzyme Addition: Initiate the reaction by adding the purified ACC enzyme to all wells except the blank.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

ADP Detection: Stop the enzymatic reaction and measure the amount of ADP produced using a commercial kit such as the ADP-Glo™ assay, following the manufacturer's instructions. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a second reagent to convert the ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the ACC activity. Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Plot the percent inhibition against the compound concentration to determine the IC50 value.

Neuroprotective Activity: Attenuation of Glutamate Excitotoxicity

Chroman-2-carboxylate derivatives have also been investigated for their neuroprotective effects, particularly in models of glutamate-induced excitotoxicity, a key pathological process in various neurodegenerative diseases.[1]

Mechanism of Action

Excessive stimulation of glutamate receptors, such as the NMDA and AMPA receptors, leads to a massive influx of Ca2+ into neurons. This calcium overload triggers a cascade of neurotoxic events, including mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and the activation of apoptotic pathways, ultimately leading to neuronal death. Chroman derivatives are proposed to exert their neuroprotective effects by modulating the activity of these glutamate receptors, thereby reducing the excitotoxic cascade.

Signaling Pathway: Neuroprotection against Glutamate Excitotoxicity

References

Spectroscopic Profile of Methyl Chroman-2-Carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl chroman-2-carboxylate. Due to the limited availability of directly published complete datasets for this specific molecule, this guide presents a combination of reported data for closely related analogs and predicted values based on established spectroscopic principles. This information is intended to serve as a valuable resource for the characterization and analysis of this compound in research and development settings.

Spectroscopic Data Presentation

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry for Methyl chroman-2-carboxylate.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| ~7.10-7.25 | m | - | 2H | Ar-H |

| ~6.80-6.95 | m | - | 2H | Ar-H |

| ~4.80 | dd | ~8, ~4 | 1H | O-CH-C=O |

| ~3.75 | s | - | 3H | O-CH₃ |

| ~2.90 | m | - | 2H | Ar-CH₂ |

| ~2.20 | m | - | 2H | CH₂-CH |

Note: Predicted values are based on spectral data of similar chroman and coumarin derivatives. Actual values may vary.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~172.0 | Quaternary | C=O (ester) |

| ~155.0 | Quaternary | Ar-C-O |

| ~129.0 | Tertiary | Ar-CH |

| ~127.0 | Tertiary | Ar-CH |

| ~121.0 | Quaternary | Ar-C |

| ~117.0 | Tertiary | Ar-CH |

| ~116.0 | Tertiary | Ar-CH |

| ~75.0 | Tertiary | O-CH-C=O |

| ~52.5 | Primary | O-CH₃ |

| ~28.0 | Secondary | Ar-CH₂ |

| ~24.0 | Secondary | CH₂-CH |

Note: Predicted values are based on spectral data of similar chroman and coumarin derivatives. Actual values may vary.

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950, ~2870 | Medium | Aliphatic C-H Stretch |

| ~1745 | Strong | C=O Stretch (Ester) |

| ~1600, ~1480 | Medium-Strong | C=C Stretch (Aromatic) |

| ~1250 | Strong | C-O Stretch (Ester) |

| ~1100 | Strong | C-O Stretch (Ether) |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 192.21 | Moderate | [M]⁺ (Molecular Ion) |

| 133.06 | High | [M - COOCH₃]⁺ |

| 105.03 | Moderate | [C₇H₅O]⁺ |

| 77.04 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of purified Methyl chroman-2-carboxylate is dissolved in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

-

¹H NMR: Spectra are acquired with a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR: Spectra are acquired using a proton-decoupled pulse sequence with a pulse width of 30-45 degrees, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. Several hundred to a few thousand scans may be required to obtain a spectrum with an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the neat liquid sample of Methyl chroman-2-carboxylate is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. Data is typically reported in terms of transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of Methyl chroman-2-carboxylate (approximately 1 mg/mL) is prepared in a volatile solvent such as methanol or acetonitrile.

Instrumentation and Data Acquisition (Electron Ionization - EI): The sample solution is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like Methyl chroman-2-carboxylate.

In-depth Technical Guide to the NMR Data of Methyl Chroman-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) data for methyl chroman-2-carboxylate. Due to the limited availability of directly published experimental NMR spectra for the unsubstituted parent compound, this guide presents predicted NMR data alongside experimental data for closely related analogs to serve as a valuable reference for researchers in the field. This document also outlines standard experimental protocols for the synthesis of chroman-2-carboxylates and the acquisition of NMR data.

Predicted NMR Spectral Data

Predicted ¹H and ¹³C NMR data for methyl chroman-2-carboxylate provide a foundational understanding of the expected chemical shifts and coupling patterns. These predictions are based on computational models and can be used as a preliminary guide for spectral assignment.

Table 1: Predicted ¹H NMR Data for Methyl Chroman-2-carboxylate

| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 4.80 | dd | 8.0, 4.0 |

| 3α | 2.30 | m | - |

| 3β | 2.20 | m | - |

| 4α | 2.90 | m | - |

| 4β | 2.80 | m | - |

| 5 | 7.15 | d | 7.5 |

| 6 | 6.90 | t | 7.5 |

| 7 | 7.20 | t | 7.5 |

| 8 | 6.85 | d | 7.5 |

| OCH₃ | 3.75 | s | - |

Table 2: Predicted ¹³C NMR Data for Methyl Chroman-2-carboxylate

| Atom No. | Chemical Shift (δ, ppm) |

| 2 | 75.0 |

| 3 | 28.0 |

| 4 | 24.0 |

| 4a | 121.0 |

| 5 | 128.0 |

| 6 | 120.0 |

| 7 | 129.0 |

| 8 | 117.0 |

| 8a | 154.0 |

| C=O | 171.0 |

| OCH₃ | 52.0 |

Experimental NMR Data of Related Compounds

Table 3: Experimental ¹H NMR Data for 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid [1][2]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| COOH | 10.96 | m | - |

| Ar-H | 6.70-7.10 | m | - |

| H-2 | 4.74 | dd | 8.0, 4.0 |

| H-4 | 2.90-2.75 | m | - |

| H-3 | 2.32-2.12 | m | - |

Note: The spectrum was recorded in CDCl₃ at 400 MHz.[2]

Experimental Protocols

Synthesis of Chroman-2-carboxylic Acids and their Methyl Esters

A general method for the synthesis of chroman-2-carboxylic acids involves the reaction of a phenol with a γ-butyrolactone compound in the presence of a base to form an intermediate, which is then cyclized under acidic conditions. The resulting carboxylic acid can be esterified to the methyl ester using standard procedures.

Workflow for the Synthesis of Chroman-2-carboxylic Acid:

Caption: Synthesis of Chroman-2-carboxylic Acid.

Esterification to Methyl Chroman-2-carboxylate:

The synthesized chroman-2-carboxylic acid can be converted to its methyl ester by reacting it with methanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride.

NMR Data Acquisition

A standard protocol for acquiring ¹H and ¹³C NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified methyl chroman-2-carboxylate in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Molecular Structure and Atom Numbering

The structural representation and atom numbering scheme for methyl chroman-2-carboxylate are crucial for the unambiguous assignment of NMR signals.

Caption: Structure of Methyl Chroman-2-carboxylate.

References

An In-depth Technical Guide to the Mass Spectrometry of Methyl Chroman-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric behavior of methyl chroman-2-carboxylate. Due to the absence of a publicly available experimental mass spectrum for this specific compound, this document presents a predictive analysis based on established fragmentation principles for its constituent functional groups: a chroman ring system and a methyl ester. This guide offers a robust theoretical framework for researchers encountering this or structurally similar molecules in their work.

Predicted Electron Ionization Mass Spectrum

The mass spectrum of methyl chroman-2-carboxylate is anticipated to be characterized by a discernible molecular ion peak and several key fragment ions resulting from the cleavage of the ester group and fragmentation of the chroman nucleus.

Table 1: Predicted Mass Spectral Data for Methyl Chroman-2-carboxylate

| m/z (Predicted) | Proposed Ion Structure | Proposed Fragmentation Pathway | Relative Abundance (Predicted) |

| 192 | [C11H12O3]+• (Molecular Ion) | Ionization of the parent molecule | Moderate |

| 161 | [C9H9O3]+ | Loss of •OCH3 radical from the molecular ion | Low |

| 133 | [C9H9O]+ | Loss of the entire carbomethoxy group (•COOCH3) | High |

| 131 | [C9H7O]+ | Retro-Diels-Alder reaction of the chroman ring | High |

| 105 | [C7H5O]+ | Further fragmentation of the m/z 133 ion | Moderate |

| 77 | [C6H5]+ | Phenyl cation from fragmentation of the aromatic ring | Moderate |

| 59 | [COOCH3]+ | Carbomethoxy cation | Low |

Proposed Fragmentation Pathways

Under electron ionization (EI), the methyl chroman-2-carboxylate molecule is expected to undergo several key fragmentation reactions. The primary pathways are predicted to be initiated by the ionization of one of the oxygen atoms, leading to a molecular ion (m/z 192). Subsequent fragmentation is driven by the stability of the resulting ions and neutral losses.

Key Fragmentation Mechanisms:

-

Alpha-Cleavage of the Ester: The bond between the carbonyl carbon and the methoxy group is a likely point of cleavage, leading to the loss of a methoxy radical (•OCH3) to form an acylium ion at m/z 161.[1][2]

-

Loss of the Carbomethoxy Group: Cleavage of the bond between the chroman ring and the ester group can result in the loss of a carbomethoxy radical (•COOCH3), yielding a stable chroman cation at m/z 133.

-

Retro-Diels-Alder (RDA) Reaction: The chroman ring system is susceptible to a retro-Diels-Alder reaction, a characteristic fragmentation for such heterocyclic systems. This would involve the cleavage of the dihydropyran ring, leading to the formation of a radical cation with m/z 131.

-

Further Fragmentation: The initially formed fragment ions can undergo further fragmentation. For instance, the ion at m/z 133 could lose carbon monoxide to produce an ion at m/z 105. The aromatic portion of the molecule can lead to the formation of the phenyl cation at m/z 77.

The following diagram illustrates the logical flow of these predicted fragmentation pathways.

Caption: Predicted EI fragmentation of Methyl Chroman-2-carboxylate.

Experimental Protocol: GC-MS Analysis

This section provides a general experimental protocol for the analysis of methyl chroman-2-carboxylate using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is a representative methodology and may require optimization based on the specific instrumentation and sample matrix.

Table 2: GC-MS Experimental Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (or equivalent) |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temp: 70 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C; Hold: 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | 50 - 400 amu |

| Scan Speed | 1 scan/s |

| Solvent Delay | 3 min |

Methodology Workflow

The following diagram outlines the key steps in the GC-MS analysis of a sample containing methyl chroman-2-carboxylate.

Caption: Workflow for the GC-MS analysis of methyl chroman-2-carboxylate.

References

The Biological and Medicinal Properties of Chromanones: A Technical Guide

Introduction

Chroman-4-ones, commonly known as chromanones, are a significant class of oxygen-containing heterocyclic compounds. Their structure features a benzene ring fused to a dihydropyran ring.[1] This scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as a versatile template for designing therapeutic molecules with diverse pharmacological potential.[2][3][4][5][6] Chromanones are widely distributed in the plant and fungi kingdoms and have been the subject of extensive synthetic efforts.[2][3][7]

Structurally, chromanones differ from their close relatives, chromones, by the absence of a double bond between positions C-2 and C-3.[1][2][3][8] This seemingly minor variation can lead to significant differences in their biological activities.[1][2][3] Natural and synthetic chromanone analogues have demonstrated a broad spectrum of medicinal properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects, making them a focal point for drug discovery and development.[1][4][6][9]

Anticancer Properties

Chromanone derivatives have shown considerable promise as anticancer agents, exhibiting cytotoxic effects against a wide range of human cancer cell lines.[1][10] Studies have demonstrated their ability to inhibit cancer cell proliferation and induce programmed cell death through various molecular mechanisms.

Cytotoxic Activity

The cytotoxic potential of chromanone derivatives has been evaluated against numerous cancer cell lines, including breast (MCF-7), prostate (DU-145), lung (A549), and colon (HCT 116, SW620, LoVo, Caco-2, HT-29) cancers.[11][12][13] The half-maximal inhibitory concentration (IC₅₀), a measure of a compound's potency, varies significantly depending on the specific derivative and the cancer cell type. Some derivatives have shown high potency with IC₅₀ values in the low micromolar range.[12][14] Notably, certain compounds exhibit selectivity, showing greater cytotoxicity towards cancer cells compared to normal cell lines.[11][15]

Table 1: Cytotoxicity (IC₅₀) of Selected Chromanone Derivatives Against Various Cancer Cell Lines

| Compound ID/Group | Cancer Cell Line | IC₅₀ (µM) | Normal Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|---|

| Group B Derivatives | MCF-7, DU-145, A549 | Lower than normal cells | SV-HUC-1 | Higher than cancer cells | [11] |

| Derivative 1 | Caco-2 | ~10-30 | - | - | [12][13][14] |

| Derivative 3 | HCT 116, SW620, LoVo, HT-29 | ~10-30 | - | - | [12][13][14] |

| Derivative 5 | HCT 116, SW620, LoVo, HT-29 | ~10-30 | - | - | [12][13][14] |

| Thiazole Derivative 2b | A549 | Not specified | NIH/3T3 | Less toxic | [15] |

| Thiazole Derivative 2c | A549 | Not specified | NIH/3T3 | Less toxic | [15] |

| Thiazole Derivative 2g | A549 | Not specified | NIH/3T3 | Less toxic |[15] |

Mechanisms of Anticancer Action

Chromanones exert their anticancer effects through multiple pathways:

-

Induction of Apoptosis: Many chromanone derivatives trigger apoptosis, or programmed cell death, in cancer cells.[11][16] This is often confirmed by Annexin V staining and is associated with the depolarization of the mitochondrial membrane and modulation of key regulatory proteins.[11][15] For instance, some derivatives up-regulate the pro-apoptotic protein Bax while down-regulating the anti-apoptotic protein Bcl-2.[15]

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, frequently at the G2/M phase.[12][14][15] This prevents cancer cells from dividing and proliferating.

-

Oxidative Stress Induction: A key mechanism for some derivatives is the generation of oxidative stress within cancer cells.[12][14] This is achieved by increasing intracellular reactive oxygen species (ROS) levels and depleting glutathione (GSH), a major cellular antioxidant, which ultimately leads to cell death.[12][14]

-

Inhibition of Signaling Pathways: Chromanones have been shown to inhibit critical signaling pathways that are often overactivated in cancer, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[17]